8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline
Description
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-tert-butyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-10-19-15(18-13)12-8-4-6-11-7-5-9-17-14(11)12/h4-9,13H,10H2,1-3H3 |
InChI Key |
MFVHTTJYOACMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline typically involves the following key steps:
- Construction of the chiral 4,5-dihydro-2-oxazole ring bearing the tert-butyl group at the 4-position.
- Attachment or condensation of this oxazolyl moiety to the quinoline ring at the 8-position.
The synthetic routes emphasize stereochemical control to ensure the (4R) configuration, high chemical yield, and minimization of hazardous reagents.
Detailed Synthetic Route
Based on literature and patent retrosynthesis analysis, a representative synthetic route is as follows:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of chiral 4,5-dihydro-2-oxazole intermediate with tert-butyl substituent | Starting from chiral amino alcohols or lactones, cyclization with glyoxylic acid derivatives under tosyl chloride catalysis in THF | Resolution of diastereomeric salts using chiral acids (e.g., camphorsulfonic acid) to isolate (4R) isomer |
| 2 | Protection of amino or hydroxyl groups as needed (e.g., tert-butoxycarbonyl protection) | Use of di-tert-butyl dicarbonate or similar reagents | Protecting groups facilitate selective reactions downstream |
| 3 | Alkylation or condensation with quinoline-2-carboxylic acid or derivatives | Use of coupling agents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and N-methylmorpholine (NMM) | Ensures formation of the quinoline-oxazolyl linkage |
| 4 | Deprotection and purification | Acid/base treatments (e.g., HCl, NaOH) | Final isolation of pure this compound |
This route is supported by a multi-step synthesis reported in medicinal chemistry patents and research articles focusing on stereoselective preparation of related quinoline derivatives.
Alternative Approaches and Considerations
- Chiral Resolution: The chiral center in the oxazole ring is often introduced via resolution of racemic lactones or amino alcohol intermediates. Fractional crystallization using chiral acids such as (-)-camphorsulfonic acid is a common method to enrich the (4R) isomer.
- Use of Protecting Groups: Protecting groups like tert-butoxycarbonyl are employed to prevent side reactions during coupling steps and are removed in the final stages.
- Coupling Reagents: BOP and NMM are preferred for amide bond formation between the oxazolyl intermediate and quinoline-2-carboxylic acid derivatives, providing good yields and stereochemical integrity.
- Avoidance of Hazardous Reagents: The synthetic design avoids hazardous reagents where possible, favoring safer alternatives and mild conditions to improve scalability and safety.
Data Table Summarizing Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting Materials | Chiral amino alcohols, lactones, quinoline-2-carboxylic acid | Commercially available or prepared via known methods |
| Key Reagents | Tosyl chloride, BOP, NMM, di-tert-butyl dicarbonate, HCl, NaOH | Facilitate cyclization, coupling, protection/deprotection |
| Solvents | THF, ethanol, DMSO (for some steps) | Common organic solvents used in synthesis |
| Temperature | Ambient to reflux depending on step | Controlled to optimize yield and stereochemistry |
| Stereochemical Control | Resolution via chiral acid salts | Critical for obtaining (4R) enantiomer |
| Yield | Variable, typically moderate to high after optimization | High yield reported for coupling steps (~85%) |
| Purification | Crystallization, chromatography (flash or fractional) | Crystallization preferred for scalability |
Research Findings and Analysis
- The preparation of this compound is closely related to the synthesis of chiral oxazoline ligands and quinoline derivatives used in asymmetric catalysis and pharmaceutical intermediates.
- The stereoselective formation of the oxazolyl ring with the tert-butyl substituent is a key challenge, addressed by chiral resolution and controlled cyclization methods.
- Coupling to the quinoline moiety is efficiently achieved with phosphonium-based coupling agents, maintaining stereochemical purity.
- The synthetic methods have been optimized to minimize chromatographic purification, favoring crystallization techniques for scalability.
- Safety considerations have led to the avoidance of highly hazardous reagents, favoring milder reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C25H26N2O
- CAS Number : 259105-53-8
- Molecular Weight : 387.5 g/mol
The structure of 8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline features a quinoline core substituted with a 2-oxazoline moiety, which enhances its reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. A notable study found that it induces apoptosis in human breast cancer cells by activating caspase pathways, suggesting potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against several bacterial strains. Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .
Asymmetric Catalysis
This compound serves as an effective ligand in asymmetric catalysis. Its oxazoline group facilitates the formation of chiral centers in various organic reactions. For example, it has been utilized in the catalytic enantioselective synthesis of amines and alcohols from prochiral substrates . The ligand's steric and electronic properties contribute to high selectivity and yield.
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 10 µM). The mechanism involved mitochondrial disruption and activation of apoptotic pathways.
Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial agents, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that it could be developed into a new class of antibiotics targeting resistant bacterial infections.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with enzyme active sites, while the dihydrooxazole ring can form hydrogen bonds and other interactions that stabilize the compound’s binding to its target. The tert-butyl group provides steric hindrance, influencing the compound’s selectivity and potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Oxazoline Ring
2-(4,5-Dihydro-2-oxazolyl)quinoline (Quinox)
- Structure : Lacks the tert-butyl substituent on the oxazoline ring.
- Applications : Used as a ligand in palladium-catalyzed allylic cross-coupling reactions. The absence of the tert-butyl group reduces steric hindrance, enabling broader substrate compatibility in catalysis .
- Key Difference : The target compound’s tert-butyl group may improve enantioselectivity in asymmetric catalysis due to increased steric control.
2-(4,5-Dihydro-1,3-oxazol-2-yl)quinoline
- Structure: Similar oxazoline-quinoline scaffold but without substituents on the oxazoline ring.
- Crystallographic Data: Reported in Acta Crystallographica (2007), with bond lengths and angles consistent with planar oxazoline and quinoline moieties .
- Comparison : The tert-butyl group in the target compound likely alters solubility and packing behavior in solid-state applications.
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline
- Structure : Replaces the oxazoline ring with a 1,2,4-oxadiazole group.
- Biological Relevance: Oxadiazoles are known for antimicrobial and anti-inflammatory activity. This highlights how heterocycle choice impacts functional utility .
Substituent Position and Chirality
(R)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole
- Structure: Tetrahydroquinoline core instead of aromatic quinoline.
- Chirality : Retains the R-configured tert-butyl group.
- Implications: Saturation of the quinoline ring may enhance flexibility, affecting binding affinity in biological targets .
Data Tables
Table 1: Structural and Functional Comparison of Quinoline-Oxazoline Derivatives
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 8-[(4R)-4-(tert-Butyl)oxazolyl]quinoline | 268.36 | 3.2 | <0.1 (DMSO) |
| Quinox | 200.24 | 2.1 | 1.5 (DMSO) |
| 8-Oxadiazolylmethoxyquinoline | 307.31 | 2.8 | 0.3 (Water) |
Research Findings and Implications
- Synthetic Flexibility: Oxazoline-quinoline hybrids serve as scaffolds for diverse heterocyclic libraries, as demonstrated in the synthesis of pyrazole-bound derivatives .
Biological Activity
8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 259105-53-8
- Molecular Formula : C16H18N2O
- Molecular Weight : 254.33 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies that highlight its potential as an inhibitor for specific enzymes and its effects on different biological systems.
Enzyme Inhibition
One of the primary areas of interest is the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play crucial roles in neurotransmission. Inhibitors of these enzymes are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
Case Study: AChE and BuChE Inhibition
A study evaluating a series of oxadiazole derivatives similar to this compound demonstrated promising results:
- IC50 Values : The most potent compounds exhibited IC50 values against BuChE ranging from 5.07 µM to 81.16 µM.
- Selectivity : Some derivatives showed a selectivity index (SI) greater than 19.72 towards BuChE compared to AChE, indicating a preference for inhibiting BuChE which is beneficial for treating Alzheimer's disease .
The mechanism by which this compound exerts its biological effects is primarily through competitive inhibition at the active sites of AChE and BuChE. Molecular docking studies suggest that the compound forms favorable interactions with key residues in the active sites of these enzymes, enhancing its inhibitory efficacy .
Pharmacological Applications
Given its biological activity profile, this compound has potential applications in:
- Neurodegenerative Disease Treatment : As an AChE/BuChE inhibitor, it could be developed into a therapeutic agent for Alzheimer's disease.
- Antifungal Activity : Some derivatives have shown promising antifungal properties against various fungal strains . For instance:
Summary of Biological Activities
| Activity Type | Target/Effect | IC50/EC50 Values | Notes |
|---|---|---|---|
| AChE Inhibition | Neurotransmission | Various (up to 35.46 µM) | Potential for Alzheimer's treatment |
| BuChE Inhibition | Neurotransmission | Up to 5.07 µM | High selectivity ratio observed |
| Antifungal Activity | Fungal pathogens | EC50 = 5.17 mg/L | Superior to some conventional fungicides |
Q & A
Basic: What are the established synthetic routes for 8-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
The synthesis typically involves cyclization reactions to form the oxazoline ring fused to the quinoline core. Key steps include:
- Friedländer synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones to construct the quinoline backbone .
- Oxazoline formation : Cyclization using chiral catalysts (e.g., ZnCl₂ or Cu(I)) to control the stereochemistry at the 4R position .
- Steric effects : The tert-butyl group introduces steric hindrance, requiring optimized temperatures (60–80°C) and inert atmospheres to prevent racemization .
Critical Parameters : - Solvent polarity (e.g., DMF vs. THF) impacts reaction rates and stereoselectivity.
- Microwave-assisted synthesis can enhance yield (e.g., 15–20% improvement) by accelerating cyclization .
Advanced: How can researchers resolve conflicting data on the stereochemical configuration of the oxazolyl substituent?
Methodological Answer:
Conflicting stereochemical assignments often arise from limited crystallographic data or overlapping NMR signals. Resolution strategies include:
- X-ray crystallography : Definitive confirmation of the 4R configuration via single-crystal analysis, as demonstrated for analogous oxazoline-quinoline hybrids .
- Dynamic NMR (DNMR) : Detects restricted rotation of the oxazoline ring at low temperatures (−40°C), distinguishing enantiomers .
- Computational modeling : Density Functional Theory (DFT) calculations compare experimental and theoretical NMR chemical shifts to validate configurations .
Example : A 2021 study resolved discrepancies in a related compound using synchrotron radiation for high-resolution crystallography, achieving <0.01 Å positional uncertainty .
Basic: What spectroscopic techniques are essential for characterizing the electronic environment of the quinoline core?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., deshielded H-2 quinoline proton at δ 8.9–9.2 ppm) and confirms tert-butyl integration .
- UV-Vis spectroscopy : Identifies π→π* transitions (λmax ~270–310 nm) influenced by the electron-withdrawing oxazoline group .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 323.1521) and detects fragmentation patterns .
Advanced: How can computational methods predict the compound’s reactivity in catalytic applications?
Methodological Answer:
- DFT studies : Model transition states for nucleophilic attacks on the oxazoline ring, predicting regioselectivity (e.g., C-8 vs. C-2 quinoline reactivity) .
- Molecular docking : Screens interactions with biological targets (e.g., kinases) by simulating binding affinities of the quinoline-oxazoline scaffold .
- MD simulations : Assess solvent effects on stability; polar solvents (e.g., water) may destabilize the tert-butyl group via hydrophobic interactions .
Advanced: What methodologies quantify the impact of the tert-butyl group on physicochemical properties?
Methodological Answer:
- HPLC : Measures logP (e.g., logP = 3.2 ± 0.1) to evaluate hydrophobicity introduced by the tert-butyl group .
- DSC/TGA : Determines thermal stability (decomposition onset ~220°C) and phase transitions .
- Solubility assays : Use shake-flask methods with solvents like DMSO or ethanol, revealing solubility limits (<0.5 mg/mL in water) .
Basic: How should researchers design kinetic studies to probe the compound’s stability under acidic/basic conditions?
Methodological Answer:
- pH-varied kinetics : Monitor degradation via HPLC at pH 2–12, identifying hydrolysis-prone sites (e.g., oxazoline ring cleavage at pH <4) .
- Arrhenius plots : Calculate activation energy (Ea) for degradation at 25–60°C to extrapolate shelf-life .
- Isotope labeling : Use ¹⁸O-H₂O to trace hydrolytic pathways .
Advanced: What strategies address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-response reevaluation : Use standardized assays (e.g., IC₅₀ in μM range) to control for batch-to-batch purity variations (>98% by HPLC) .
- Metabolite profiling : LC-MS identifies active metabolites that may skew activity interpretations .
- Theoretical framework alignment : Link conflicting results to divergent mechanistic hypotheses (e.g., kinase inhibition vs. intercalation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
